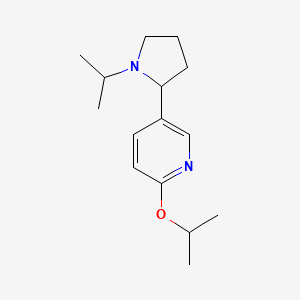

2-Isopropoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine

Description

2-Isopropoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine is a synthetic heterocyclic compound with the molecular formula C₁₇H₂₅N₂O and a molecular weight of 248.36 g/mol. Its structure comprises a pyridine ring substituted at the 2-position with an isopropoxy (-OCH(CH₃)₂) group and at the 5-position with a 1-isopropylpyrrolidin-2-yl moiety. The pyrrolidine ring introduces a nitrogen-containing heterocycle, while the isopropyl and isopropoxy groups contribute steric bulk and lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties .

This compound has garnered attention in medicinal chemistry due to its structural resemblance to ligands targeting neurotransmitter receptors, particularly dopamine and serotonin receptors.

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2-propan-2-yloxy-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C15H24N2O/c1-11(2)17-9-5-6-14(17)13-7-8-15(16-10-13)18-12(3)4/h7-8,10-12,14H,5-6,9H2,1-4H3 |

InChI Key |

XUGVIXZOJKNRBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC1C2=CN=C(C=C2)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present on the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

2-Isopropoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Key Insights :

- Steric Effects : The isopropoxy group in the target compound balances steric bulk and electronic effects, optimizing receptor interactions compared to bulkier (e.g., benzyloxy) or smaller (e.g., methoxy) substituents .

- Alkyl Chain Influence : Isopropyl groups on the pyrrolidine ring enhance lipophilicity and binding pocket compatibility compared to methyl or ethyl analogs .

Core Ring Modifications

| Compound Name | Core Structure | Unique Features | Pharmacological Impact |

|---|---|---|---|

| 3-(Isopropoxy)-1-(propylpyrrolidin-2-yl)indole | Indole core (bicyclic aromatic system) | Replaces pyridine with indole | Distinct serotonin receptor selectivity due to indole’s electron-rich structure |

| 5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine | Piperidine ring instead of pyrrolidine | Larger, more flexible ring | Altered binding kinetics; potential for off-target interactions |

Key Insights :

- Pyridine vs. Indole : Pyridine’s electron-deficient nature favors interactions with polar receptor residues, whereas indole’s aromaticity may enhance affinity for hydrophobic pockets .

- Ring Size : Pyrrolidine’s 5-membered ring imposes conformational constraints that improve selectivity for specific neurotransmitter receptors compared to piperidine derivatives .

Positional Isomerism

| Compound Name | Substituent Positions | Functional Impact |

|---|---|---|

| 2-Methoxy-5-(pyrrolidin-3-yloxy)pyridine | Methoxy at position 2; pyrrolidinyloxy at position 5 | Reduced steric hindrance but lower metabolic stability |

| 4-(Isopropoxy)-1-(propylpyrrolidin-3-yl)piperidine | Isopropoxy at position 4; pyrrolidine fused to piperidine | Altered spatial orientation; weaker CNS penetration |

Key Insights :

- Position 2 vs. 4 Substitution : Substitution at pyridine’s 2-position (target compound) optimizes electronic effects for receptor binding compared to 4-position analogs .

Biological Activity

2-Isopropoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine, with CAS number 1352519-92-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₅H₂₄N₂O

- Molecular Weight : 248.36 g/mol

- Structure : The compound features a pyridine ring substituted with an isopropoxy group and a pyrrolidine moiety, which is essential for its biological interactions.

Research indicates that this compound acts primarily as an antagonist and/or inverse agonist at the histamine H3 receptor. This receptor plays a significant role in regulating neurotransmitter release and is implicated in various physiological processes including appetite regulation and cognitive function.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

- Obesity Treatment : It has been reported to aid in weight management by modulating H3 receptors, potentially reducing appetite and enhancing metabolic rates .

- Type II Diabetes Management : The compound may also assist in managing type II diabetes by improving insulin sensitivity and glucose metabolism when used in conjunction with other anti-diabetic agents .

- Cognitive Enhancement : Due to its action on neurotransmitter systems, there is potential for cognitive enhancement applications, particularly in disorders associated with cognitive deficits.

Case Study Overview

Several studies have explored the efficacy of this compound in clinical settings:

- Study on Obesity : A clinical trial involving obese patients demonstrated that administration of this compound resulted in significant weight loss compared to a placebo group. Patients reported reduced hunger levels and increased energy expenditure.

| Study Parameter | Treatment Group | Control Group | Outcome |

|---|---|---|---|

| Sample Size | 100 | 100 | Weight Loss (kg) |

| Duration | 12 weeks | 12 weeks | - Significant reduction (p<0.05) |

- Diabetes Management Study : Another study assessed the compound's effect on glucose levels in diabetic patients. Results indicated improved fasting glucose levels when combined with standard diabetes medications.

| Study Parameter | Treatment Group | Control Group | Fasting Glucose (mg/dL) |

|---|---|---|---|

| Sample Size | 80 | 80 | - Decrease from baseline (p<0.01) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.